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1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane - 70851-25-1

1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane

Catalog Number: EVT-3552860
CAS Number: 70851-25-1
Molecular Formula: C8H22O3Si2
Molecular Weight: 222.43 g/mol
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Product Introduction

Overview

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a siloxane compound with the molecular formula C8H22O3Si2C_8H_{22}O_3Si_2 and a molecular weight of approximately 222.43 g/mol. This compound is classified under organosilicon compounds, specifically as a disiloxane. It is known for its applications in various chemical processes and material formulations, particularly in the silicone industry.

Source and Classification

This compound is cataloged under the Chemical Abstracts Service Registry Number 18420-09-2 and has several alternative names, including 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane. It falls within the broader category of siloxanes, which are characterized by alternating silicon and oxygen atoms in their backbone structure.

Synthesis Analysis

Methods

The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane can be achieved through several methods:

  1. Reduction of Dichloro Disiloxane: A common method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride. This process simplifies the synthesis by requiring only one reaction step and results in high yields of the desired product .
  2. Hydrolysis of Dimethylchlorosilane: Another approach is to hydrolyze dimethylchlorosilane to produce dichlorodisiloxanes that can subsequently be reduced to form the desired siloxane .

Technical Details

The reduction process typically involves dissolving the dichlorodisiloxane in an appropriate solvent followed by the addition of a metal hydride under controlled conditions. The reaction is monitored to ensure complete conversion to the desired siloxane.

Molecular Structure Analysis

Data

  • Molecular Formula: C8H22O3Si2C_8H_{22}O_3Si_2
  • Molecular Weight: 222.43 g/mol
  • InChIKey: NPOYZXWZANURMM-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane include:

  1. Hydrolysis: When exposed to moisture or water, this compound can undergo hydrolysis to form silanol groups.
  2. Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes to form larger polymeric structures.

Technical Details

These reactions are typically facilitated by acidic or basic catalysts depending on the desired outcome. The hydrolysis reaction can lead to the formation of silanol intermediates which can further condense to form siloxane networks.

Mechanism of Action

The mechanism by which 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane acts involves its ability to form stable siloxane bonds through condensation reactions. This property allows it to serve as an effective crosslinking agent in silicone formulations.

Process and Data

Upon exposure to moisture or reactive species (such as acids), the ethoxy groups can be replaced by hydroxyl groups leading to the formation of silanol derivatives which can further react with other silanes or silanols to create complex siloxane networks.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Boiling Point: Approximately 200 °C.
  • Density: Around 0.9 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but sensitive to moisture which can trigger hydrolysis.

Relevant data from sources indicate that this compound exhibits typical behavior for organosilicon compounds with good thermal stability and low volatility .

Applications

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane finds numerous applications in scientific research and industrial processes:

  • Silicone Production: Used as an intermediate in synthesizing organopolysiloxanes which are essential in producing silicone-based materials.
  • Coatings and Sealants: Employed in formulations for coatings that require flexibility and durability.
  • Adhesives: Utilized in adhesive formulations where strong bonding properties are necessary.

This compound's versatility makes it valuable across various sectors including construction materials, consumer goods manufacturing, and specialty chemicals production.

Synthetic Methodologies and Mechanistic Pathways

Catalytic Hydrolysis-Condensation Routes for Disiloxane Formation

The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane (DTMDX) primarily proceeds through acid-catalyzed condensation between chlorosilane precursors and ethanol. In a representative procedure, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane reacts with excess ethanol under inert conditions, yielding DTMDX via nucleophilic substitution. The reaction traverses intermediate silanol species that undergo dehydration to form siloxane linkages (Si–O–Si) [4]. Critical parameters governing yield include:

  • Ethanol:Silicone ratio (3:1–4:1): Prevents oligomerization by limiting polydisperse byproducts .
  • Temperature control (60–80°C): Balances kinetics against undesirable side reactions .
  • Catalyst concentration (0.5–1.0 wt% HCl): Accelerates condensation while minimizing Si–O bond cleavage .

Table 1: Optimization Parameters for Condensation Synthesis

ParameterOptimal RangeImpact on Yield
Ethanol:Silicone Ratio3:1 to 4:1Prevents oligomerization
Reaction Temperature60–80°CBalances kinetics vs. side reactions
Acid Catalyst0.5–1.0 wt% HClAccelerates condensation

Mechanistically, the reaction initiates with ethanol protonation by HCl, followed by nucleophilic attack on silicon. This stepwise process eliminates HCl, which is subsequently removed via azeotropic distillation with toluene to drive equilibrium toward DTMDX [4].

Role of Iron-Based Catalysts in Silicon-Oxygen Bond Formation

While platinum complexes (e.g., Karstedt’s catalyst) dominate hydrosilylation routes for DTMDX derivatives, iron-based catalysts represent emerging sustainable alternatives for Si–O bond formation. These systems leverage iron’s Lewis acidity to activate Si–H bonds in precursor silanes, facilitating dehydrogenative coupling with alcohols. Though industrial adoption remains limited, iron catalysts show selectivity for sterically hindered substrates and reduce reliance on precious metals .

Comparative studies highlight distinct advantages and limitations:

  • Reaction efficiency: Iron catalysts operate under milder conditions (40–60°C) than platinum systems (80°C) but exhibit slower kinetics .
  • Functional group tolerance: Tolerates alkoxy and vinyl substituents without side reactions .
  • Economic viability: Costs 20–30% lower than platinum analogues, though turnover numbers (TONs) require improvement .

Table 2: Performance Comparison of Transition Metal Catalysts

Catalyst TypeConversion EfficiencyOptimal TemperatureIndustrial Viability
Platinum (Karstedt’s)94%80°CHigh
Iron-Based65–75%50°CModerate (developing)
Rhodium (Wilkinson’s)82%70°CLow (cost-prohibitive)

Solvent-Free Approaches for Enhanced Reaction Efficiency

Solvent-free methodologies significantly improve atom economy and sustainability in DTMDX synthesis. Mechanochemical ball milling achieves 88% yield by activating solid-state reactants through high-energy collisions, eliminating solvent waste. Key parameters include:

  • Grinding media size (100–200 μm silica): Optimizes energy transfer and surface area exposure .
  • Reaction time (2–3 hours): Shorter than solvent-based methods (12+ hours) due to intensified kinetics .

Industrial-scale continuous flow processes further enhance efficiency:

  • Tubular reactors maintain three-stage temperature gradients (40°C → 65°C → 25°C) to suppress thermal degradation.
  • Throughput reaches 500–800 kg/hr with 92–95% conversion efficiency .
  • Integrated HCl capture systems recycle byproducts, elevating atom economy from 63% to 89% .

Table 3: Solvent-Free Synthesis Performance Metrics

MethodYieldReaction TimeKey Advantage
Mechanochemical Milling88%2–3 hoursZero solvent waste
Continuous Flow92–95%12–15 minutesHigh throughput (800 kg/hr)
Enzymatic Catalysis76%6–8 hoursAmbient temperature operation

Comparative Analysis of Alkoxy vs. Chloro Substituents in Precursor Design

Precursor selection critically impacts DTMDX synthesis efficiency and purity. Chlorosilane precursors (e.g., 1,3-dichloro-1,1,3,3-tetramethyldisiloxane) offer high reactivity but necessitate stringent handling due to HCl generation and moisture sensitivity. Conversely, alkoxy-substituted silanes reduce corrosivity but require higher activation energy [4].

Key distinctions include:

  • Reactivity: Chloro precursors react 4–5× faster with alcohols than alkoxy analogues due to superior leaving-group ability [4].
  • Byproduct management: Chlorosilanes produce HCl, requiring neutralization (e.g., with KOH), whereas alkoxy routes generate non-corrosive alcohols .
  • Hydrolysis rates: Ethoxy groups in DTMDX hydrolyze slower than chloro substituents, enabling controlled stepwise functionalization .

Table 4: Precursor Substituent Effects on Synthesis Outcomes

ParameterChloro SubstituentsAlkoxy Substituents
Reaction RateHigh (minutes)Moderate (hours)
ByproductsCorrosive HClNon-toxic alcohols
Moisture SensitivityExtremeModerate
Purification ComplexityRequires extensive washingSimplified distillation

Properties

CAS Number

70851-25-1

Product Name

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane

Molecular Formula

C8H22O3Si2

Molecular Weight

222.43 g/mol

InChI

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3

InChI Key

NPOYZXWZANURMM-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)O[Si](C)(C)OCC

Canonical SMILES

CCO[Si](C)(C)O[Si](C)(C)OCC

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